

Application of Carbomer 934 in Topical Formulations for Skin Permeation Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carbomer 934**

Cat. No.: **B3427536**

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 934, a high molecular weight polymer of acrylic acid, is a widely utilized excipient in the pharmaceutical industry, particularly in the formulation of topical and transdermal drug delivery systems.[1][2] Its primary function is to act as a gelling agent, providing the desired viscosity and consistency to formulations such as gels, creams, and lotions.[2] This property, however, extends beyond mere aesthetics and texture, playing a crucial role in modulating the release and permeation of active pharmaceutical ingredients (APIs) through the skin. The cross-linked structure of **Carbomer 934** forms a three-dimensional network that can influence drug diffusion and partitioning, thereby impacting its bioavailability at the target site.[3] Understanding the application of **Carbomer 934** is therefore critical for the rational design and optimization of topical formulations for effective skin permeation.

Key Applications and Effects on Skin Permeation

Carbomer 934 is instrumental in formulating stable and effective topical drug delivery systems. Its incorporation into formulations can significantly influence the rate and extent of drug permeation through the skin.

Modulation of Drug Release and Permeation:

The concentration of **Carbomer 934** in a topical formulation is a critical parameter that can be adjusted to control the release and permeation of the incorporated drug. Studies have shown that increasing the proportion of **Carbomer 934** can lead to a decrease in the percutaneous flux rates of drugs. This is attributed to the increased viscosity of the gel matrix, which can hinder the diffusion of the drug molecules.[4][5]

For instance, in a study investigating the effect of **Carbomer 934** concentration on the skin permeation of terbinafine and citral from a nanoemulsion gel, it was observed that the flux rates of both drugs decreased as the concentration of **Carbomer 934** increased from 1% to 3% (w/w).[4][6][7][8] This suggests that by manipulating the **Carbomer 934** concentration, formulations can be tailored for either rapid transdermal delivery or prolonged localized action.

Alteration of Drug Delivery Routes:

Carbomer 934-based gels can influence the pathway by which drugs penetrate the skin. Research using laser scanning confocal microscopy has indicated that nanoemulsion gels formulated with **Carbomer 934** can shift the primary drug delivery route from skin appendages (like hair follicles and sweat glands) to the intercellular paths within the stratum corneum.[4][6][8] This alteration of the permeation pathway can have significant implications for the overall absorption and efficacy of the drug.

Enhancement of Formulation Stability:

The gelling properties of **Carbomer 934** contribute to the physical stability of topical formulations.[2] By creating a structured vehicle, it prevents the settling of suspended particles and the coalescence of emulsified droplets, ensuring a homogenous distribution of the API throughout the product's shelf life.

Quantitative Data on Skin Permeation

The following tables summarize quantitative data from various studies on the effect of **Carbomer 934** on the skin permeation of different drugs.

Table 1: Effect of **Carbomer 934** Concentration on the Percutaneous Flux of Terbinafine and Citral from a Nanoemulsion Gel[4][6][8]

Formulation	Carbomer 934 Conc. (% w/w)	Terbinafine Flux ($\mu\text{g}/\text{cm}^2/\text{h}$)	Citral Flux ($\mu\text{g}/\text{cm}^2/\text{h}$)
Nanoemulsion (NE)	0	215	1026
Nanoemulsion Gel 1 (NG1)	1	213	1021
Nanoemulsion Gel 2 (NG2)	2	123	541
Nanoemulsion Gel 3 (NG3)	3	74.3	353

Table 2: Permeation Parameters of Clotrimazole from an Optimized **Carbomer 934**-based Gel[3]

Parameter	Value
Flux	2.17 $\mu\text{g}/\text{cm}^2/\text{min}$
Permeability Coefficient	0.0019 cm/min
Input Rate	1.543 $\mu\text{g}/\text{cm}^2/\text{min}$
Lag Time	77.27 min
Diffusion Coefficient	0.063 cm $^2/\text{min}$

Table 3: Viscosity and Drug Release of Meloxicam from Different Gel Formulations[5]

Formulation	Gelling Agent	Viscosity (cps)
Gel 1	Carbopol 934	33000
Gel 2	Hydroxyethyl cellulose (HEC)	22000
Emulgel	Carbopol 934 with w/o emulsion	30000

Note: The study indicated that the lower viscosity of the HEC gel resulted in a higher release of meloxicam compared to the Carbopol 934 gel and Emulgel.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the application of **Carbomer 934** in topical formulations for skin permeation studies.

Protocol 1: Preparation of Carbomer 934 Gel

Objective: To prepare a hydroalcoholic gel formulation containing an active pharmaceutical ingredient (API) using **Carbomer 934** as the gelling agent.

Materials:

- **Carbomer 934**
- Deionized water
- Ethanol
- Active Pharmaceutical Ingredient (API)
- Triethanolamine (neutralizing agent)
- Magnetic stirrer and stir bar
- Beakers
- pH meter

Procedure:

- Disperse the required amount of **Carbomer 934** into deionized water with constant stirring using a magnetic stirrer. Continue stirring until a uniform, lump-free dispersion is obtained.[3]
- In a separate beaker, dissolve the API in ethanol.

- Slowly add the alcoholic solution of the API to the **Carbomer 934** dispersion while stirring continuously to ensure a homogenous mixture.[3]
- Neutralize the dispersion by adding triethanolamine dropwise while monitoring the pH. Continue adding until the desired pH (typically between 6.5 and 7.5 for skin application) is reached and a clear, viscous gel is formed.[3]
- Allow the gel to stand for a few hours to ensure complete hydration of the polymer and to let any entrapped air bubbles escape.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cell

Objective: To evaluate the permeation of an API from a **Carbomer 934**-based topical formulation through an excised skin sample.

Materials:

- Franz diffusion cells
- Excised skin (e.g., rat, porcine, or human cadaver skin)
- **Carbomer 934** gel formulation containing the API
- Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
- Magnetic stirrer
- Water bath with temperature control
- Syringes and needles
- Analytical instrument for API quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

- Prepare the excised skin by carefully removing any subcutaneous fat and hair.

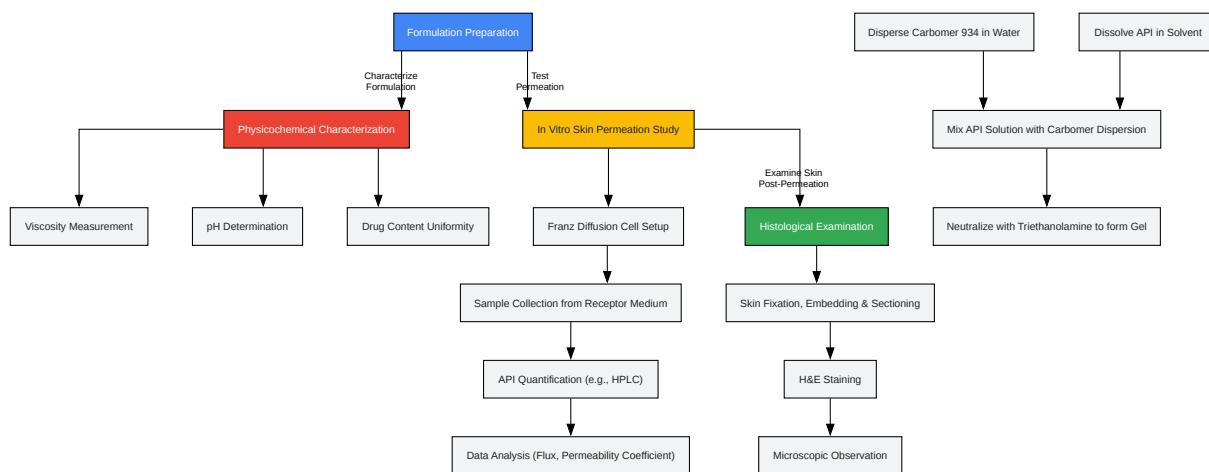
- Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.[3]
- Fill the receptor compartment with a suitable receptor medium and ensure there are no air bubbles trapped beneath the skin. The receptor medium should be continuously stirred and maintained at 32 ± 1 °C to mimic physiological conditions.
- Apply a known quantity of the **Carbomer 934** gel formulation evenly onto the surface of the skin in the donor compartment.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the receptor medium and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.[9]
- Analyze the withdrawn samples for the concentration of the API using a validated analytical method.
- Calculate the cumulative amount of drug permeated per unit area ($\mu\text{g}/\text{cm}^2$) and plot it against time. The steady-state flux (J_{ss}) can be determined from the slope of the linear portion of the curve.

Protocol 3: Histological Investigation of Skin Structure

Objective: To observe any structural changes in the skin after the application of a **Carbomer 934**-based formulation.

Materials:

- Skin samples treated with the formulation and control samples
- 10% formalin solution
- Ethanol (graded series for dehydration)
- Paraffin
- Microtome


- Hematoxylin and eosin (H&E) stain
- Light microscope

Procedure:

- After the permeation study, collect the skin samples.
- Fix the skin samples in a 10% formalin solution for at least 12 hours.[\[4\]](#)
- Dehydrate the fixed samples by passing them through a graded series of ethanol solutions (e.g., 70%, 80%, 90%, 100%).
- Embed the dehydrated samples in paraffin wax.[\[4\]](#)
- Section the paraffin-embedded tissue into thin slices (e.g., 5-6 μm) using a microtome.
- Mount the sections on microscope slides and stain with hematoxylin and eosin (H&E).
- Observe the stained sections under a light microscope to evaluate the integrity of the stratum corneum, epidermis, and dermis, and to identify any potential structural alterations caused by the formulation.[\[4\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the preparation and evaluation of **Carbomer 934** topical formulations for skin permeation studies.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Carbopol 934: Significance and symbolism [wisdomlib.org]
- 3. scielo.br [scielo.br]
- 4. Effects of Carbopol® 934 proportion on nanoemulsion gel for topical and transdermal drug delivery: a skin permeation study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. Effects of Carbopol® 934 proportion on nanoemulsion gel for topical and transdermal drug delivery: a skin permeation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Structure-Activity Relationship of Enhancers of Licochalcone A and Glabridin Release and Permeation Enhancement from Carbomer Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Carbomer 934 in Topical Formulations for Skin Permeation Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3427536#application-of-carbomer-934-in-topical-formulations-for-skin-permeation-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com